N-(Piperidin-4-yl)pyridine-2-sulfonamidedihydrochloride
Description
N-(Piperidin-4-yl)pyridine-2-sulfonamidedihydrochloride is a chemical compound that features a piperidine ring and a pyridine ring connected via a sulfonamide linkage.
Properties
IUPAC Name |
N-piperidin-4-ylpyridine-2-sulfonamide;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2S.2ClH/c14-16(15,10-3-1-2-6-12-10)13-9-4-7-11-8-5-9;;/h1-3,6,9,11,13H,4-5,7-8H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBDNTSQNDLYESV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NS(=O)(=O)C2=CC=CC=N2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Piperidin-4-yl)pyridine-2-sulfonamidedihydrochloride typically involves the reaction of piperidine derivatives with pyridine sulfonamide under specific conditions. One common method includes the use of piperidine and pyridine-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(Piperidin-4-yl)pyridine-2-sulfonamidedihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines .
Scientific Research Applications
N-(Piperidin-4-yl)pyridine-2-sulfonamidedihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(Piperidin-4-yl)pyridine-2-sulfonamidedihydrochloride involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-(Piperidin-4-yl)benzamide
- N-(Piperidin-4-yl)quinoline
- N-(Piperidin-4-yl)pyrimidine
Uniqueness
N-(Piperidin-4-yl)pyridine-2-sulfonamidedihydrochloride is unique due to its specific combination of piperidine and pyridine rings connected via a sulfonamide linkage. This structure imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and pharmacology .
Biological Activity
N-(Piperidin-4-yl)pyridine-2-sulfonamidedihydrochloride, a compound featuring a piperidine moiety and sulfonamide functionality, has garnered attention for its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant research findings.
Structural Overview
The compound is characterized by the following structure:
- Chemical Formula : C10H14Cl2N2O2S
- Molecular Weight : 285.20 g/mol
The presence of the piperidine ring contributes to its ability to interact with various biological targets, while the sulfonamide group is known for its antibacterial properties.
- Antibacterial Activity : The sulfonamide moiety is well-documented for its antibacterial effects. Compounds with similar structures have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
- Enzyme Inhibition : Research indicates that derivatives of piperidine, including this compound, exhibit significant inhibition of enzymes such as acetylcholinesterase (AChE) and urease. This inhibition can lead to therapeutic applications in conditions like Alzheimer's disease and urinary tract infections .
- Inflammatory Response Modulation : The compound may influence the NLRP3 inflammasome pathway, which is crucial in inflammatory responses associated with diseases such as type 2 diabetes and Alzheimer's disease .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
Case Studies and Research Findings
Several studies have highlighted the biological activity of compounds related to this compound:
- Antibacterial Screening : A study synthesized various piperidine derivatives and evaluated their antibacterial properties against multiple strains. The results indicated that compounds with a sulfonamide group showed enhanced activity against Gram-positive bacteria .
- Enzyme Inhibition Studies : In vitro assays demonstrated that certain derivatives exhibited potent AChE inhibition, suggesting potential use in treating neurodegenerative diseases. The binding affinity was assessed using molecular docking studies, which revealed favorable interactions with the active site of AChE .
- Inflammation and Metabolic Disorders : Research has suggested that inhibiting the NLRP3 inflammasome can mitigate inflammatory responses in metabolic disorders. Compounds similar to this compound have been identified as promising candidates for further development in this area .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(Piperidin-4-yl)pyridine-2-sulfonamide dihydrochloride, and how can reaction yields be optimized?
- Methodology : Synthesis typically involves sulfonylation of a piperidine precursor followed by salt formation. For example, coupling pyridine-2-sulfonyl chloride with 4-aminopiperidine under basic conditions (e.g., triethylamine in dichloromethane) yields the free base. Subsequent treatment with HCl generates the dihydrochloride salt, enhancing solubility and stability .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1.2–1.5 equivalents of sulfonyl chloride) and temperature (0–25°C) to minimize side products. Purify via recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂/MeOH gradient) .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?
- Key Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or D₂O) to confirm sulfonamide linkage (δ ~7.5–8.5 ppm for pyridine protons) and piperidine ring protons (δ ~1.5–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₁₄N₃O₂S·2HCl) .
- X-ray Crystallography : Use SHELXL for single-crystal structure determination to resolve bond lengths/angles and confirm salt formation .
Q. What safety precautions are essential when handling this compound in the lab?
- Protocols :
- PPE : Wear nitrile gloves, lab coat, and goggles. Use a fume hood for weighing and reactions .
- Spill Management : Absorb spills with inert material (vermiculite), dispose as hazardous waste. Avoid contact with strong oxidizers .
- Storage : Store in airtight containers at 2–8°C, desiccated to prevent hydrolysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility data under varying pH conditions?
- Approach : Perform pH-solubility profiling (e.g., shake-flask method) across pH 1–10. Compare experimental solubility (UV spectrophotometry) with predicted values (Henderson-Hasselbalch equation). Note that the dihydrochloride salt exhibits higher solubility in acidic buffers (pH < 4) due to protonation of the piperidine nitrogen .
Q. What strategies are effective for elucidating structure-activity relationships (SAR) in medicinal chemistry applications?
- SAR Workflow :
Analog Synthesis : Modify the pyridine ring (e.g., halogenation) or piperidine substituents (e.g., alkylation) .
Biological Assays : Test analogs for target binding (e.g., kinase inhibition via fluorescence polarization) or cellular activity (e.g., IC₅₀ in cancer cell lines) .
Computational Modeling : Dock compounds into target proteins (AutoDock Vina) to correlate steric/electronic features with activity .
Q. How can researchers address discrepancies between computational predictions and experimental binding affinities?
- Troubleshooting :
- Validate force field parameters (e.g., AMBER vs. CHARMM) in molecular dynamics simulations.
- Use orthogonal assays (SPR, ITC) to measure binding kinetics and thermodynamics .
- Check for protonation state errors in docking; the piperidine nitrogen is likely protonated at physiological pH .
Q. What experimental designs are optimal for studying metabolic stability in vitro?
- Protocol :
- Liver Microsome Assay : Incubate compound (1–10 µM) with human liver microsomes (HLM) and NADPH. Quench at timed intervals (0–60 min), extract, and quantify via LC-MS/MS .
- Data Analysis : Calculate t₁/₂ using first-order kinetics. Compare with control compounds (e.g., verapamil) to assess CYP450 susceptibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
